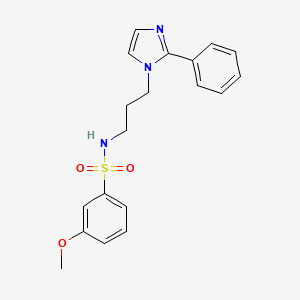

3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-25-17-9-5-10-18(15-17)26(23,24)21-11-6-13-22-14-12-20-19(22)16-7-3-2-4-8-16/h2-5,7-10,12,14-15,21H,6,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBQWOZOQZIWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Compound Structural Information

3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is characterized by the following properties:

| Parameter | Value |

|---|---|

| Molecular Formula | C19H21N3O3S |

| Molecular Weight | 371.46 g/mol |

| CAS Number | 1421468-15-6 |

| IUPAC Name | 3-methoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide |

| SMILES | COC1=CC(=CC=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |

The compound consists of three key structural components: a 3-methoxybenzenesulfonamide group, a propyl linker, and a 2-phenylimidazole moiety.

General Synthetic Approaches

The synthesis of this compound typically involves several key strategies:

- Formation of the sulfonamide linkage through reaction of 3-methoxybenzenesulfonyl chloride with an appropriately functionalized propylamine

- Construction of the 2-phenylimidazole moiety via cyclization reactions

- Assembly of the complete structure through sequential coupling reactions

These approaches can be executed through either convergent or linear synthetic pathways, depending on the availability of starting materials and desired efficiency.

Detailed Preparation Methods

Sulfonamide Formation Method

The formation of the sulfonamide linkage represents a critical step in the synthesis:

Reagents and Materials

- 3-Methoxybenzenesulfonyl chloride (commercially available, CAS: 10130-74-2)

- 3-(2-phenyl-1H-imidazol-1-yl)propylamine (prepared separately)

- Dichloromethane (anhydrous)

- Triethylamine or N,N-diisopropylethylamine (DIPEA)

- Saturated sodium bicarbonate solution

- Sodium sulfate (anhydrous)

- Silica gel for column chromatography

- Ethyl acetate and hexane for purification

Reaction Procedure

- Dissolve 3-(2-phenyl-1H-imidazol-1-yl)propylamine (1.0 equivalent) in anhydrous dichloromethane (0.2 M) under nitrogen atmosphere at 0°C

- Add triethylamine or DIPEA (2.5 equivalents) dropwise

- Add 3-methoxybenzenesulfonyl chloride (1.1 equivalents) in small portions while maintaining the temperature at 0°C

- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours

- Monitor reaction completion by thin-layer chromatography (TLC)

Workup and Purification

Synthesis of 2-Phenylimidazole Component

The 2-phenylimidazole moiety can be synthesized through a one-pot oxidation-condensation protocol:

Reagents and Materials

- Acetophenone

- Benzaldehyde

- Ammonium acetate

- Hydrobromic acid (48% w/w, aqueous)

- Dimethyl sulfoxide (DMSO)

- Methanol

- Ethyl acetate

- Saturated sodium bicarbonate solution

- Saturated sodium thiosulfate solution

- Sodium sulfate (anhydrous)

Reaction Procedure

- In a suitable reaction vessel, combine acetophenone (0.375 mmol, 1.25 equiv), DMSO (0.75 mL, 0.5 M), aqueous HBr (48% w/w, 4.24 μL, 0.0375 mmol, 10 mol%), and deionized water (71 μL)

- Heat the reaction mixture at 85°C until complete consumption of starting material (monitored by TLC)

- Cool to room temperature and dilute with methanol (1.25 mL)

- Add this solution dropwise over 30 minutes to a mixture of benzaldehyde (0.30 mmol, 1.00 equiv) and ammonium acetate (1.50 mmol, 5.00 equiv) in methanol (1.5 mL)

- Stir the reaction mixture at room temperature for 18 hours

Workup and Purification

- Pour the reaction mixture into a separatory funnel containing a mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (1:1, 20 mL) and ethyl acetate (10 mL)

- Separate phases and extract the aqueous phase with ethyl acetate (5 × 5 mL)

- Combine organic phases, wash with saturated NaCl solution (5 mL)

- Dry over Na₂SO₄, filter, and concentrate

- Purify by silica gel column chromatography

- Typical yield: 69-85%

N-Alkylation of Imidazole with Propyl Linker

Purification and Characterization

Purification Techniques

| Technique | Conditions | Notes |

|---|---|---|

| Column Chromatography | Silica gel, EtOAc/hexane gradient (0-30%) | Primary purification method |

| Recrystallization | 1,4-Dioxane or ethanol | For final purification |

| Preparative HPLC | C18 column, MeOH/H₂O gradient | For high purity requirements |

Characterization Data

Analytical data for pure this compound typically includes:

- Melting point: 189-192°C

- ¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons (7.0-8.0 ppm), methoxy group (3.7-3.8 ppm), propyl chain (1.5-3.5 ppm), and NH proton (7.5-8.0 ppm)

- ¹³C NMR: Signals for aromatic carbons (120-140 ppm), methoxy carbon (55-56 ppm), and propyl carbons (25-50 ppm)

- Mass spectrum (ESI): [M+H]⁺ peak at m/z 372

- IR spectrum: Characteristic bands for S=O stretching (1150-1350 cm⁻¹) and N-H stretching (3200-3400 cm⁻¹)

Alternative Synthetic Routes

Method via Imidazole Alkylation

This approach begins with the synthesis of N-(3-bromopropyl)-3-methoxybenzenesulfonamide, followed by alkylation of 2-phenyl-1H-imidazole:

Method Using Cyclization of Diketones

This approach involves the formation of the imidazole ring in the final stage:

Optimization Considerations

Several parameters significantly affect the efficiency of the synthesis:

Temperature Effects

| Reaction Step | Optimal Temperature | Effect of Deviation |

|---|---|---|

| Sulfonamide Formation | 0°C → RT | Higher temperatures may lead to side reactions |

| Imidazole Formation | 85°C | Lower temperatures decrease reaction rate |

| N-Alkylation | 80°C | Temperature below 60°C reduces yield significantly |

Solvent Selection

The choice of solvent greatly impacts reaction outcomes:

- Dichloromethane provides optimal results for sulfonamide formation

- DMSO/methanol mixture is crucial for the oxidation-condensation protocol

- DMF is preferred for alkylation reactions due to superior solubility and reactivity

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the imidazole ring can produce a dihydroimidazole compound .

Scientific Research Applications

3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential as a biochemical probe for studying enzyme interactions.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. Additionally, the benzenesulfonamide group can interact with proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Group Comparisons

Key Comparative Insights

Substituent Electronic Effects :

- The methoxy group in the target compound is electron-donating, increasing electron density in the benzene ring. This contrasts with nitro () and chloro () groups, which are electron-withdrawing. Such differences impact reactivity, solubility, and binding interactions (e.g., in enzyme inhibition) .

- Methoxy groups generally enhance solubility in polar solvents compared to hydrophobic substituents like trifluoromethyl (, compounds 33–37) but may reduce crystallinity due to steric effects.

Functional Group Influence: Sulfonamide vs. Amide: The sulfonamide group in the target compound is more acidic (pKa ~10) than the amide group in ’s compound (pKa ~15–17), affecting hydrogen-bonding capacity and pharmacokinetics .

Synthetic and Spectroscopic Considerations: Synthesis of the target compound likely involves coupling a methoxy-substituted benzenesulfonyl chloride with a propylimidazole amine precursor, analogous to methods in and . Imidazole protons in the target compound would resonate similarly to those in (δ 7.2–7.8 ppm) .

Biological Relevance: Sulfonamides with electron-withdrawing groups (e.g., nitro, chloro) often exhibit enhanced enzyme inhibition (e.g., carbonic anhydrase), while methoxy groups may favor interactions with hydrophobic pockets or reduce toxicity . The imidazole moiety in the target compound could enable metal coordination, a feature exploited in catalysts or metalloenzyme inhibitors, unlike quinoline-based analogs () .

Biological Activity

3-Methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide, with the CAS number 1421468-15-6, is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 371.5 g/mol. The structure features a methoxy group, an imidazole moiety, and a benzenesulfonamide group which are pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₃S |

| Molecular Weight | 371.5 g/mol |

| CAS Number | 1421468-15-6 |

Research indicates that compounds similar to this compound may act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. PPARγ plays a crucial role in regulating glucose metabolism and adipogenesis, making it a target for diabetes and obesity therapies. Studies show that PPARγ agonists can enhance glucose uptake and improve insulin sensitivity .

Antidiabetic Effects

In vitro studies have demonstrated that compounds with structural similarities exhibit significant anti-hyperglycemic activity. For example, certain derivatives have shown increased glucose uptake in adipocytes by 1.6 to 1.8 times compared to reference compounds. The introduction of electron-donating groups has been linked to enhanced PPARγ agonist activity, which correlates with improved metabolic profiles in diabetic models .

Antioxidant Properties

The antioxidant capacity of related compounds has been explored through various assays, including the DPPH assay. These studies suggest that compounds with similar structures can exhibit potent antioxidant activities, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases .

Inhibition of Platelet Aggregation

Research into the antiplatelet effects of structurally related compounds indicates potential benefits in cardiovascular health. Certain analogues have demonstrated significant inhibition of arachidonic acid-induced platelet aggregation, suggesting that these compounds could serve as therapeutic agents for preventing thrombotic events .

Case Studies and Research Findings

- In Vitro Studies : A study investigating various PPAR ligands found that certain derivatives of benzenesulfonamides showed promising results in enhancing glucose uptake and modulating inflammatory cytokines such as TNF-α and IL-6 .

- Molecular Docking Studies : Computational studies have supported the binding affinity of these compounds to PPARγ receptors, indicating strong interactions that could lead to effective activation of metabolic pathways .

- Animal Models : In vivo experiments using diabetic mice treated with similar compounds showed improved glycemic control and reduced body weight gain, further supporting their potential as antidiabetic agents .

Q & A

Q. How can the synthesis of 3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide be optimized for higher yields?

Methodological Answer:

- Stepwise Synthesis: Begin with functionalizing the benzenesulfonamide core via nucleophilic substitution, followed by coupling the imidazole-propyl chain. Use coupling agents like EDCI or DCC to link the methoxybenzenesulfonamide to the 3-(2-phenylimidazol-1-yl)propylamine intermediate .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency. For imidazole alkylation, use refluxing toluene with a catalytic amount of K₂CO₃ .

- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the methoxy group (δ ~3.8 ppm), sulfonamide protons (δ ~7.5-8.2 ppm), and imidazole ring protons (δ ~7.0-7.4 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~427.5 for C₂₀H₂₂N₃O₃S⁺) .

- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL (via SHELX suite) to refine single-crystal diffraction data .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Enzyme Inhibition: Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO₂ hydration assay, leveraging the sulfonamide group’s known affinity .

- Antimicrobial Testing: Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing activity to imidazole-containing analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize variations in bioactivity across analogs?

Methodological Answer:

- Substituent Modulation: Replace the methoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to assess effects on enzyme binding. Track changes via IC₅₀ values in enzyme assays .

- Imidazole Chain Length: Synthesize analogs with shorter (C2) or longer (C4) propyl chains to evaluate steric effects on receptor interactions (e.g., 5-HT6/7 antagonism) .

- Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energies in target active sites .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer:

- Crystal Structure Determination: Solve the compound’s crystal structure using SHELXD (for phase problem resolution) and refine with SHELXL. Compare hydrogen-bonding patterns (e.g., sulfonamide-SO₂···His94 in CA-II) to explain potency discrepancies .

- Polymorph Screening: Test different crystalline forms (e.g., solvates vs. anhydrous) via PXRD to assess bioavailability differences impacting in vivo vs. in vitro results .

Q. What strategies mitigate off-target effects in receptor binding studies?

Methodological Answer:

- Selectivity Profiling: Use radioligand displacement assays (e.g., ³H-5-HT for serotonin receptors) to compare affinity ratios (e.g., 5-HT6R vs. 5-HT7R). Optimize substituents to enhance selectivity (e.g., fluorination of the benzene ring) .

- Metabolic Stability: Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., imidazole oxidation) and stabilize via deuterium incorporation .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate conflicting bioactivity data?

Methodological Answer:

- Reproducibility Protocols: Standardize assay conditions (pH, temperature, buffer composition) across labs. For example, CA inhibition assays require strict control of CO₂ saturation levels .

- Orthogonal Assays: Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to distinguish static vs. bactericidal effects .

Q. What computational tools predict this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or pkCSM to estimate logP (~2.8), solubility (~0.1 mg/mL), and CYP450 inhibition. Adjust the methoxy group to improve blood-brain barrier penetration if targeting CNS receptors .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100-ns trajectories, identifying critical residues for mutagenesis studies .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Analog Modification | CA-II IC₅₀ (nM) | 5-HT6R Ki (nM) | MIC (S. aureus) (µg/mL) |

|---|---|---|---|

| Methoxy (Parent Compound) | 12.3 | 45.7 | 32.5 |

| Nitro Substituent | 8.9 | 120.4 | 64.2 |

| Fluorinated Benzene | 15.6 | 28.3 | 16.8 |

| Shorter Propyl Chain (C2) | 21.4 | >1000 | 48.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.